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Compound of Interest

Compound Name: 8-Chloro-6-methylquinoline

Cat. No.: B599464 Get Quote

Disclaimer: Specific experimental data for 8-Chloro-6-methylquinoline is limited in publicly

available literature. This guide provides a comprehensive overview by leveraging data from

closely related isomers, such as 6-Chloro-8-methylquinoline, and the broader class of

substituted quinolines to illustrate the core chemical and biological properties relevant to

researchers, scientists, and drug development professionals.

Introduction
Quinolines are a cornerstone class of nitrogen-containing heterocyclic aromatic compounds,

renowned for their presence in natural alkaloids and their wide-ranging pharmacological

applications. The quinoline scaffold is considered a "privileged structure" in medicinal

chemistry, forming the basis for numerous therapeutic agents with anticancer, antimalarial,

antibacterial, and anti-inflammatory properties.[1][2]

The introduction of substituents, such as chloro and methyl groups, onto the quinoline ring

system significantly modulates the molecule's physicochemical properties, including

lipophilicity, electronic distribution, and metabolic stability. These modifications can profoundly

influence receptor binding affinity and overall biological activity.[1] This guide focuses on the

synthesis, properties, and potential therapeutic applications of chloro-methylquinolines, with a

particular emphasis on derivatives investigated for their anticancer potential.
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The construction of the chloro-methylquinoline scaffold is most commonly achieved through

classic cyclization reactions, such as the Skraup synthesis. This method involves the reaction

of a substituted aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid to

form the quinoline ring system.

General Synthesis Workflow
The Skraup synthesis provides a robust method for preparing substituted quinolines. The

general workflow involves the reaction of a substituted aniline with glycerol in the presence of

an acid catalyst and an oxidizing agent.
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Caption: General workflow for the Skraup synthesis of a chloro-methylquinoline.

Physicochemical Data
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Quantitative physicochemical data for specific chloro-methylquinoline isomers can be sparse.

The following table compiles available data for representative derivatives to allow for

comparison.[1][3][4][5]

Property
6-Chloro-8-
methylquinolin
e[6]

8-
Chloroquinolin
e[3][7]

8-
Methylquinolin
e[5]

2-Chloro-6-
methylquinolin
e-3-
carbaldehyde[
4]

CAS Number 19655-50-6 611-33-6 611-32-5 73568-27-1

Molecular

Formula
C₁₀H₈ClN C₉H₆ClN C₁₀H₉N C₁₁H₈ClNO

Molecular Weight 177.63 g/mol 163.60 g/mol 143.19 g/mol 205.64 g/mol

Appearance Solid
Clear yellow to

brown liquid
Liquid Solid

Melting Point Not specified -20 °C -80 °C Not specified

Boiling Point Not specified 288.5 °C
143 °C / 34

mmHg
Not specified

Density Not specified 1.28 g/mL
1.052 g/mL at 25

°C
Not specified

Solubility
Soluble in ethyl

acetate/hexane
Soluble in water Not specified Not specified

Biological Activity and Potential Applications
Quinoline derivatives are extensively studied for their potential as anticancer agents. Their

mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways

that are critical for cancer cell proliferation, survival, and angiogenesis.[8]

Anticancer Activity
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While specific cytotoxicity data for 8-Chloro-6-methylquinoline is not readily available, related

quinoline derivatives have demonstrated potent activity against various human cancer cell

lines. The table below presents IC₅₀ values for representative quinoline compounds.

Compound Class Cell Line IC₅₀ Value (µM) Reference

Ruthenium(II)

Complex with 8-

Hydroxyquinoline

T47D (Breast Cancer) 48.3 [9]

Ruthenium(II)

Complex with 8-

Hydroxyquinoline

MDA-MB-231 (Breast

Cancer)
45.5 [9]

Quinoline-8-

Sulfonamide

Derivative (9a)

C32 (Amelanotic

Melanoma)
233.9 [10]

Quinoline-8-

Sulfonamide

Derivative (9a)

COLO829 (Metastatic

Melanoma)
168.7 [10]

Quinoline-8-

Sulfonamide

Derivative (9a)

A549 (Lung

Carcinoma)
223.1 [10]

Mechanism of Action: Kinase Inhibition
A primary mechanism through which quinoline-based compounds exert their anticancer effects

is the inhibition of protein kinases.[11] Receptor Tyrosine Kinases (RTKs) like the Epidermal

Growth Factor Receptor (EGFR) are often overexpressed in cancer cells, leading to

uncontrolled cell growth. Quinoline derivatives can act as ATP-competitive inhibitors, blocking

the kinase active site and preventing downstream signaling.[8]
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Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.
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This section provides detailed methodologies for key experiments relevant to the study of

chloro-methylquinolines, adapted from published procedures for analogous compounds.

Synthesis of 6-Chloro-8-methylquinoline (Skraup
Reaction)[6]
This protocol describes a representative synthesis of a chloro-methylquinoline isomer.

Materials:

4-Chloro-2-methylaniline (100 g, 0.706 mol)

Glycerol (260 g, 2.82 mol)

Nitrobenzene (200 mL)

Concentrated Sulfuric Acid (200 mL)

40% Aqueous Sodium Hydroxide

Ethyl Acetate

Sodium Sulfate

Silica Gel for chromatography

Procedure:

To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, add

concentrated sulfuric acid dropwise at room temperature.

Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction may be observed.

Maintain the reaction at 140 °C for 6 hours, monitoring progress by Thin Layer

Chromatography (TLC).

After completion, cool the mixture to room temperature and quench into chilled water (5 L).
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Adjust the pH to ~9 using 40% aqueous sodium hydroxide solution.

Add ethyl acetate (3 L) and stir for 30 minutes. Filter the solution through a celite bed.

Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).

Combine the organic layers, wash with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the solution under vacuum to obtain the crude residue.

Purify the crude product by flash chromatography using an ethyl acetate/hexane (5:95)

solvent system to afford the title compound.

Expected Results:

Yield: ~80%

¹H NMR (δ ppm): 2.82 (3H, s), 7.43 - 7.46 (1H, m), 7.55 (1H, s), 7.67 - 7.68 (1H, d, J = 1.96

Hz), 8.06 - 8.08 (1H, dd, J = 8.28, 1.56 Hz), 8.94 - 8.95 (1H, m)

Mass (m/z): 178.2 (M+H)⁺, 180.2 (M+H)⁺

Cytotoxicity Evaluation (MTT Assay)[12]
This protocol outlines a standard method for assessing the in vitro anticancer activity of a

compound.

Materials:

Human cancer cell line (e.g., A549, MDA-MB-231)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Test compound (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000

cells/well) and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add

the diluted compound to the wells and incubate for a specified period (e.g., 72 hours).

Include untreated and vehicle (DMSO) controls.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with

active mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution using a microplate

reader at a wavelength of ~570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

cell viability against compound concentration and use a dose-response curve to determine

the IC₅₀ value.
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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